Trilobacin
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Overview
Description
Trilobacin is a polyketide isolated from the bark of Asimina triloba. It has been shown to exhibit cytotoxicity in the NCI human tumor cell line screen. It has a role as a plant metabolite and an antineoplastic agent. It is a polyketide, a butenolide and a triol.
Scientific Research Applications
Asymmetric Total Synthesis
A study by Sohn, Kim, and Kim (2010) achieved the asymmetric total synthesis of trilobacin, highlighting its potential in organic synthesis. This process included the novel use of organoselenium-mediated oxonium ion formation and SiO2-promoted fragmentation to construct this compound's erythro-bis(2,2')-tetrahydrofuran core (Sohn, Kim, & Kim, 2010).
Structural Characterization and Anticancer Activity
This compound has been structurally characterized and identified for its potent anticancer activities. Zhao et al. (1995) corrected the relative configuration of this compound and determined its absolute configuration using advanced Mosher ester methodology. This research also discovered a novel acetogenin, trilobin, exhibiting selective cytotoxicity among human solid tumor cell lines (Zhao et al., 1995).
Isolation and Bioactivity
Zhao, Hui, Rupprecht, McLaughlin, and Wood (1992) isolated this compound from Asimina triloba, demonstrating its highly cytotoxic properties and potential for cancer treatment. This study also emphasized this compound's potent and selective cytotoxicities in the National Cancer Institute's human tumor cell line screen (Zhao et al., 1992).
Novel Acetogenins and Selective Cytotoxicity
He, Zhao, Shi, Zeng, Chao, and McLaughlin (1997) contributed further by isolating trilobalicin and trilobacinone from Asimina triloba. Their study revealed this compound's cytotoxic selectivities for lung and breast cell lines, opening avenues for targeted cancer therapies (He et al., 1997).
Properties
CAS No. |
140224-67-5 |
---|---|
Molecular Formula |
C37H66O7 |
Molecular Weight |
622.9 g/mol |
IUPAC Name |
(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2S,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31+,32+,33+,34+,35-,36+/m0/s1 |
InChI Key |
MBABCNBNDNGODA-YVKOSWGISA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H]([C@H]1CC[C@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
Synonyms |
trilobacin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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